molecular formula C8H9NO3 B1330576 ethyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-57-0

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1330576
CAS RN: 7126-57-0
M. Wt: 167.16 g/mol
InChI Key: WVSAWXIWWNJTAV-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. The ethyl ester group at the 2-position and the formyl group at the 4-position on the pyrrole ring make it a valuable precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives has been explored in several studies. For instance, the compound has been used as a starting material for the synthesis of pyridazines through a series of chemical transformations, including rearrangement and condensation reactions . Additionally, it has been employed in the synthesis of various hydrazide-hydrazones by condensation with different hydrazides, leading to a range of pyrrole derivatives with diverse properties .

Molecular Structure Analysis

The molecular structure of ethyl 4-formyl-1H-pyrrole-2-carboxylate and its derivatives has been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies have provided insights into the electronic structure, vibrational modes, and tautomeric forms of the molecules. Single crystal X-ray structural analysis has also been performed on related compounds to determine the precise molecular geometries and the nature of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of ethyl 4-formyl-1H-pyrrole-2-carboxylate has been explored in various chemical reactions. It has been shown to undergo condensation reactions with hydrazides to form hydrazide-hydrazones . The compound also participates in azo-coupling reactions, as demonstrated by the synthesis of a 15N-labelled derivative through the reaction with diazotized aniline . Furthermore, the reactivity towards enamines has been investigated, leading to the formation of pyrrole-2-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives have been characterized through various spectroscopic and computational methods. Quantum chemical calculations have been used to evaluate thermodynamic parameters, indicating that the formation of these compounds is generally exothermic and spontaneous at room temperature . Vibrational spectral analysis has revealed the presence of intermolecular hydrogen bonding, which is significant for the stability and dimerization of these compounds . Additionally, the nonlinear optical properties and bonding characteristics have been assessed, suggesting potential applications in materials science .

Scientific Research Applications

Synthesis and Molecular Analysis

Ethyl 4-formyl-1H-pyrrole-2-carboxylate serves as a precursor in synthesizing various complex organic compounds. For instance, it has been used in the formation of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by a range of spectroscopic methods and quantum chemical calculations. This synthesis indicates that the compound is a strong electrophile and forms a dimer in the solid state through heteronuclear double hydrogen bonding (Singh et al., 2013). Another similar synthesis led to the production of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, showing multiple interactions and dimer formation through hydrogen bonding (Singh et al., 2013).

Structural and Vibrational Analysis

Ethyl 4-formyl-1H-pyrrole-2-carboxylate thiosemicarbazone, a derivative, has been synthesized and characterized, revealing insights into intra and intermolecular hydrogen bonding and weaker interactions. Quantum chemical calculations provided a detailed understanding of its molecular structure (Singh et al., 2012).

Conformational Studies

Conformational studies of derivatives like ethyl 5-formylpyrrole-2-carboxylate have been conducted using nuclear magnetic resonance, aiding in understanding the variations in spectra with temperature and providing activation parameters (Farnier & Drakenberg, 1975).

Applications in Synthesis of Other Compounds

Ethyl 4-formyl-1H-pyrrole-2-carboxylate has been utilized in various synthetic pathways. For example, it has been used in the synthesis of 1,2,4-trisubstituted pyrroles, showcasing its versatility in creating structurally diverse compounds (Štětinová et al., 2005).

Industrial Synthesis Techniques

Its potential in industrial synthesis has been highlighted in studies like the efficient synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, demonstrating the compound's applicability in larger-scale production processes (Yuan Rong-xin, 2011).

Safety And Hazards

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is classified as a skin sensitizer . It is recommended to avoid skin contact and inhalation .

properties

IUPAC Name

ethyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSAWXIWWNJTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313577
Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-formyl-1H-pyrrole-2-carboxylate

CAS RN

7126-57-0
Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of the compound obtained in Step B (83.7 mmoles) in ethanol (200 ml) there is added, dropwise and over 20 minutes, a solution of sodium ethanolate (13.4 mmoles) in ethanol (45 ml) at ambient temperature. After stirring for 3 hours, the mixture is evaporated to dryness and then taken up in ethyl ether (200 ml). To that organic phase there is added aqueous 2N HCl solution (150 ml) and the resulting mixture is stirred; the phases are then separated and the aqueous phase is extracted with ethyl ether. The organic phase is washed with saturated aqueous NaHCO3 solution and with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness to yield the title product (brown crystals), which is used directly in the next Step.
Quantity
83.7 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of ethyl pyrrole-2-carboxylate (8.1 g, 58.3 mmol) and AlCl3 (15.5 g, 2 equiv) in 1,2-dichloroethane-nitromethane (1:1, 120 ml) was added α,α,-dichloromethyl methyl ether (6.4 mL, 2 equiv) dropwise at −20° C. Stirring was continued for 1 h at −20° C. and the reaction mixture was stored at −20° C. overnight. It was then poured into ice. Organic layer was separated and aqueous layer was extracted with DCM. The combined organic layers were washed with water, aqueous NH4OH and water and dried over Na2SO4. Evaporation of solvent afforded ethyl 4-formylpyrrole-2-carboxylate as a solid (8.8 g, 90%). 1H-NMR(CDCl3): δ 10.40 (1H, s), 8.95 (1H, s), 7.60 (1H, dd), 7.33 (1H, dd), 4.36 (2H, q), 1.39 (3H, t).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
1,2-dichloroethane nitromethane
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of dimethylformamide (21 mL, 0.27 mol) in 75 mL of dichloroethane was added a solution of phosphorus oxychloride (25 mL, 0.27 mol) in 75 mL of dichloroethane at 0° C. The mixture was stirred at room temperature for 30 minutes and cooled to 0° C. To the mixture was added a solution of ethyl pyrrole-2-carboxylate (25 g, 0.18 mol) in 50 mL of dichloroethane dropwise. The resulting mixture was stirred at room temperature for 30 minutes and then at 40° C. for 1 hour. The mixture was poured into ice and basified to pH 11 with 5 N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the extract washed with water, brine and dried over anhydrous sodium sulfate. The two products were separated by column chromatography (1:3 ethyl acetate:hexane) to give 15 g (50% yield) of 5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester and 2 g (7% yield) of 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H-NMR (5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester) (300 MHz, dimethylsulfoxide) δ 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H), 6.86 (d, 1H), 4.27 (q, 2H, CH3), 1.28 (t, 3H, CH3). MS m/z 167 [M+].
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-formyl-1H-pyrrole-2-carboxylate
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ethyl 4-formyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
6
Citations
J Štetinová, V Milata, A BARTOVIČ, N PRÓNAYOVÁ… - 2005 - arkat-usa.org
… butoxide (6.15 g, 55 mmol) and tetrabutylammonium bromide (1.60 g, 5 mmol) in dimethylformamide (20 mL) were added to a stirred solution of ethyl 4-formyl-1H-pyrrole-2carboxylate …
Number of citations: 1 www.arkat-usa.org
T Warashina, D Matsuura, T Sengoku… - … Process Research & …, 2018 - ACS Publications
… In this Communication, we describe the regioselective preparations of ethyl 4-formyl-1H-pyrrole-2-carboxylate (2a) (1) and ethyl 5-formyl-1H-pyrrole-2-carboxylate (3a). (2) Both of these …
Number of citations: 16 pubs.acs.org
MK Hunjan, S Panday, A Gupta, J Bhaumik… - The Chemical …, 2021 - Wiley Online Library
… Later then in 2018, Sengoku, Takahashi, Yoda, Kimura group discussed the regioselective arrangements of pyrrole substartes, ethyl 4-formyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl…
Number of citations: 50 onlinelibrary.wiley.com
SA Kang, DJ O'Neill, AW Machl, CJ Lumpkin… - Cell chemical …, 2019 - cell.com
… Ethyl 4-formyl-1H-pyrrole-2-carboxylate (1.2 g, 7.2 mmol) and potassium carbonate (1.5 g, 10.8 mmol) were suspended in DMF (6 mL). 1-Bromo-2-methoxyethane (0.68 mL, 7.2 mmol) …
Number of citations: 31 www.cell.com
B Szilágyi - 2019 - repozitorium.omikk.bme.hu
Design and synthesis of D-amino acid oxidase inhibitors Page 1 BUDAPEST UNIVERSITY OF TECHNOLOGY AND ECONOMICS FACULTY OF CHEMICAL TECHNOLOGY AND …
Number of citations: 0 repozitorium.omikk.bme.hu
A Radspieler, J Liebscher - Synthesis, 2001 - thieme-connect.com
… t-BuOCl (2.39 g, 22 mmol) was added to a solution of ethyl 4-formyl-1H-pyrrole-2-carboxylate [26] (1.67 g, 10 mmol) in CCl 4 . After stirring for 3 d at rt, the mixture was diluted with CH 2 …
Number of citations: 25 www.thieme-connect.com

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